ethyl 2-(2-((5-((3-fluorobenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
This compound is a multifunctional heterocyclic molecule featuring a tetrahydrobenzo[b]thiophene core substituted with an ethyl carboxylate group at position 2. Attached to this core is a thioacetamido linker, which connects to a 1,2,4-triazole ring. The triazole is further substituted with a 4-nitrophenyl group at position 4 and a 3-fluorobenzamido-methyl moiety at position 3.
Properties
IUPAC Name |
ethyl 2-[[2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27FN6O6S2/c1-2-42-28(39)25-21-8-3-4-9-22(21)44-27(25)32-24(37)16-43-29-34-33-23(15-31-26(38)17-6-5-7-18(30)14-17)35(29)19-10-12-20(13-11-19)36(40)41/h5-7,10-14H,2-4,8-9,15-16H2,1H3,(H,31,38)(H,32,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWQMPKASVSWJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)[N+](=O)[O-])CNC(=O)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27FN6O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((5-((3-fluorobenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound belongs to a class of molecules characterized by the presence of a triazole ring and various functional groups that contribute to its biological activity. The key structural components include:
- Triazole moiety : Known for various biological activities including antifungal and anticancer properties.
- Fluorobenzamide : Contributes to the compound's interaction with biological targets.
- Tetrahydrobenzo[b]thiophene : Imparts additional pharmacological properties.
Antioxidant Activity
Research indicates that compounds containing triazole rings exhibit significant antioxidant properties. For instance, derivatives of 1,2,4-triazole have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
Studies have demonstrated that similar compounds can inhibit inflammatory pathways. For example, ethyl 2-(2-fluorobenzamido)benzoate (EFB-1), a related compound, was shown to inhibit superoxide anion release from neutrophils and reduce multiple organ dysfunction in trauma-hemorrhagic shock models . This suggests that the triazole-containing compound may also possess anti-inflammatory properties through similar mechanisms.
Antimicrobial Activity
The presence of the benzamide group in the structure is associated with various antimicrobial activities. Compounds with similar structures have been reported to exhibit significant antibacterial and antifungal activities against a range of pathogens .
Antitumor Potential
The compound's structural features suggest potential antitumor activity. Triazole derivatives are known for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells . However, specific studies on this compound's antitumor effects are still required for conclusive evidence.
Study 1: Inhibition of Neutrophil Activation
A study focused on EFB-1 demonstrated its capacity to inhibit neutrophil activation post-trauma. The administration of EFB-1 resulted in decreased myeloperoxidase activity in various organs and improved overall organ function in rat models subjected to trauma . This highlights the potential therapeutic application of compounds structurally similar to this compound in managing inflammatory responses.
Study 2: Triazole Derivatives as Anticancer Agents
Research into various triazole derivatives has shown promising results in cancer therapy. The mechanism often involves the induction of apoptosis through the modulation of apoptotic pathways and inhibition of cell cycle progression. While specific data on the compound is limited, related studies support its potential application in oncology .
Table 1: Summary of Biological Activities of Related Compounds
Scientific Research Applications
Ethyl 2-(2-((5-((3-fluorobenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with potential biological activities. It has a molecular formula of C29H27FN6O6S2 and a molecular weight of 638.69, with a purity of usually 95%. This compound is suitable for many research applications.
Antioxidant Activity
Triazole-containing compounds exhibit antioxidant properties and can scavenge free radicals, which is important for preventing oxidative stress-related diseases.
Anti-inflammatory Effects
Similar compounds can inhibit inflammatory pathways. For example, ethyl 2-(2-fluorobenzamido)benzoate (EFB-1), a related compound, can inhibit superoxide anion release from neutrophils and reduce multiple organ dysfunction in trauma-hemorrhagic shock models. This suggests that the title compound may also possess anti-inflammatory properties through similar mechanisms.
Antimicrobial Activity
The presence of the benzamide group in the structure is associated with antimicrobial activities. Compounds with similar structures have exhibited antibacterial and antifungal activities against a range of pathogens.
Antitumor Potential
Triazole derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells.
Inhibition of Neutrophil Activation
A study focused on EFB-1 demonstrated its capacity to inhibit neutrophil activation post-trauma. The administration of EFB-1 resulted in decreased myeloperoxidase activity in various organs and improved overall organ function in rat models subjected to trauma. This highlights the potential therapeutic application of compounds structurally similar to the title compound in managing inflammatory responses.
Triazole Derivatives as Anticancer Agents
Research into various triazole derivatives has shown promising results in cancer therapy. The mechanism often involves the induction of apoptosis through the modulation of apoptotic pathways and inhibition of cell cycle progression.
Comparison with Similar Compounds
Data Tables
Table 1: Spectroscopic Data for Selected Analogs
Notes
Limitations: Direct pharmacological or toxicological data for the target compound are absent in the provided evidence.
Synthetic Optimization : Low yields (e.g., 22% for compound 6o, ) suggest challenges in steric hindrance or intermediate stability, necessitating further protocol refinement.
Q & A
Q. What are the key steps and critical considerations in synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Thiophene core formation : Cyclization reactions (e.g., Gewald reaction) to construct the tetrahydrobenzo[b]thiophene scaffold .
- Functionalization : Sequential introduction of triazole, fluorobenzamido, and nitrobenzene groups via nucleophilic substitution or coupling reactions .
- Solvent and catalyst selection : Use of polar aprotic solvents (DMF, DCM) and catalysts like triethylamine (TEA) to enhance reaction efficiency .
- Purification : Chromatography (HPLC) or recrystallization to isolate the final product .
Critical considerations :
- Temperature control (e.g., 60–80°C for amide bond formation) .
- Monitoring reaction progress via TLC or HPLC .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : 1H/13C NMR for confirming molecular structure and substituent positions .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- HPLC : Assess purity (>95% purity threshold for biological assays) .
- IR spectroscopy : Identify functional groups (e.g., C=O, S-H stretches) .
Example data :
| Technique | Key Peaks/Observations | Reference |
|---|---|---|
| 1H NMR | δ 7.8–8.2 ppm (aromatic protons) | |
| HRMS | [M+H]+ m/z calculated: 648.12; found: 648.10 |
Q. How does the compound’s structural complexity influence its reactivity?
- Triazole-thioether linkage : Sensitive to oxidative conditions; requires inert atmospheres during synthesis .
- Nitro group : Reducible under catalytic hydrogenation, enabling derivatization .
- Fluorobenzamido moiety : Enhances electrophilicity for nucleophilic substitution reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) to prevent side reactions in multi-step syntheses .
- Solvent optimization : DMF for solubility vs. DCM for ease of purification .
- Catalyst screening : Use of acetic acid vs. TEA for pH-dependent reactions .
- Orthogonal purification : Combine column chromatography with recrystallization for >99% purity .
Case study : A 20% yield increase was achieved by replacing toluene with DMF in triazole coupling reactions .
Q. How can contradictions in spectral data during characterization be resolved?
- Multi-technique validation : Cross-check NMR assignments with HSQC/HMBC experiments .
- Control experiments : Synthesize intermediate compounds to isolate spectral contributions .
- Computational modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .
Example : Discrepancies in NOE correlations resolved via X-ray crystallography .
Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?
- Functional group modifications :
| Modification | Biological Impact | Reference |
|---|---|---|
| Nitro → Amine reduction | Enhanced antimicrobial activity | |
| Fluorobenzamido → Chloro | Improved enzyme inhibition potency |
- Biological assays : Screen against target enzymes (e.g., kinase inhibition) or pathogens (e.g., S. aureus) .
- Docking studies : Predict binding modes using crystallographic data from homologous proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
